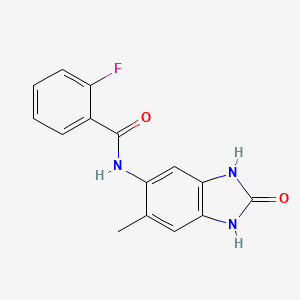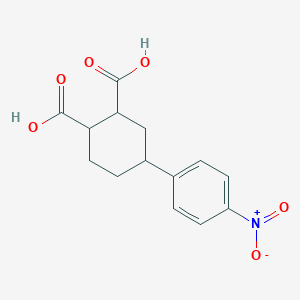![molecular formula C19H24N2O4 B11474720 diethyl (2E)-2-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11474720.png)
diethyl (2E)-2-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIETHYL (2E)-2-[(1,2,5-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE is a synthetic organic compound It features a complex structure with an indole moiety, which is a common structural motif in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2E)-2-[(1,2,5-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE likely involves multiple steps, including the formation of the indole ring, functional group modifications, and coupling reactions. Typical reaction conditions might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functional Group Modifications: Introduction of ethyl groups and other substituents can be done using alkylation reactions.
Coupling Reactions: The final step might involve coupling the indole derivative with a butenedioate ester under basic or catalytic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-DIETHYL (2E)-2-[(1,2,5-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
1,4-DIETHYL (2E)-2-[(1,2,5-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1,4-DIETHYL (2E)-2-[(1,2,5-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-DIETHYL (2E)-2-[(1,2,5-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE: can be compared with other indole derivatives, such as:
Uniqueness
The uniqueness of 1,4-DIETHYL (2E)-2-[(1,2,5-TRIMETHYL-1H-INDOL-6-YL)AMINO]BUT-2-ENEDIOATE lies in its specific substitution pattern and potential biological activity, which may offer advantages in certain applications over other indole derivatives.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
diethyl (E)-2-[(1,2,5-trimethylindol-6-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)11-16(19(23)25-7-2)20-15-10-17-14(8-12(15)3)9-13(4)21(17)5/h8-11,20H,6-7H2,1-5H3/b16-11+ |
InChI Key |
QQMKNGTWIZPARR-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)C=C(N2C)C |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)C=C(N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11474649.png)
![(16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androstane-3,17-diol](/img/structure/B11474653.png)
![N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474662.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11474665.png)
![(18E)-N-hydroxy-17-phenyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-imine](/img/structure/B11474670.png)
![6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11474674.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474681.png)
![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11474689.png)
![1-benzyl-6-(butan-2-yl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474698.png)
![7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474711.png)
![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B11474730.png)
![5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one](/img/structure/B11474733.png)
